![molecular formula C5H13Cl2N3 B2968240 1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride CAS No. 2648993-97-7](/img/structure/B2968240.png)
1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride
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Overview
Description
Synthesis Analysis
Several synthetic routes exist for imidazole derivatives. One common method involves the cyclization of glyoxal and ammonia, leading to the formation of imidazole. Researchers have explored various strategies to synthesize imidazole-containing compounds, including multi-component reactions and modifications of the imidazole core. These synthetic pathways are crucial for developing novel drugs and therapeutic agents .
Scientific Research Applications
Antibacterial Activity
Imidazole derivatives show significant antibacterial activity. They have been found to be effective against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
Antimycobacterial Activity
Imidazole compounds also exhibit antimycobacterial properties. This makes them potential candidates for the development of new drugs to treat mycobacterial infections .
Anti-inflammatory Activity
Imidazole derivatives have been reported to possess anti-inflammatory properties. This suggests their potential use in the treatment of inflammatory conditions .
Antitumor Activity
Certain imidazole compounds have shown promising results towards the HeLa cell line, pointing towards their selectivity as potential antitumor agents .
Antidiabetic Activity
Imidazole compounds have been found to exhibit antidiabetic activity, making them potential candidates for the development of new antidiabetic drugs .
Anti-allergic Activity
Imidazole derivatives have been reported to possess anti-allergic properties. This suggests their potential use in the treatment of allergic conditions .
Antipyretic Activity
Imidazole compounds also exhibit antipyretic properties. This makes them potential candidates for the development of new drugs to treat fever .
Antiviral Activity
Imidazole compounds have been found to exhibit antiviral activity, making them potential candidates for the development of new antiviral drugs .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities . They have been reported to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The broad range of biological activities suggests that it likely interacts with multiple targets, leading to various changes in cellular processes .
Biochemical Pathways
Given the wide range of reported biological activities, it can be inferred that this compound likely interacts with multiple biochemical pathways .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
The wide range of biological activities suggests that it likely has multiple effects at the molecular and cellular levels .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment .
properties
IUPAC Name |
1-(4,5-dihydro-1H-imidazol-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.2ClH/c1-4(6)5-7-2-3-8-5;;/h4H,2-3,6H2,1H3,(H,7,8);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHYVGCDUFSGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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